Cyclohexyl 2-(piperidinomethyl)phenyl ketone
Description
Systematic Nomenclature and CAS Registry Information
This compound is registered in chemical databases with the Chemical Abstracts Service (CAS) Registry Number 898773-89-2. The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as cyclohexyl-[2-(piperidin-1-ylmethyl)phenyl]methanone. This systematic name accurately describes the molecular structure, identifying the key functional groups and their relative positions.
Several alternative names and synonyms exist for this compound in chemical literature and databases:
- Cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone
- Methanone, cyclohexyl[2-(1-piperidinylmethyl)phenyl]-
- 1-[(2-CYCLOHEXANECARBONYLPHENYL)METHYL]PIPERIDINE
- Cyclohexyl{2-[(piperidin-1-yl)methyl]phenyl}methanone
The compound is indexed in various chemical databases, including PubChem and ChemSpider, with the latter assigning it the identifier 21399945.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₉H₂₇NO. This formula indicates that the molecule consists of 19 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom. The detailed composition reflects the presence of a cyclohexyl ring (C₆H₁₁), a phenyl ring (C₆H₄), a piperidine ring (C₅H₁₀N), a methylene bridge (CH₂), and a carbonyl group (CO).
The molecular weight of the compound is calculated to be 285.42 g/mol. This value is consistent across multiple reference sources, with minor variations in reported precision (285.4 versus 285.42 g/mol). The exact mass of the compound is 285.209264 Da, which represents the sum of the masses of the most abundant isotopes of the constituent elements.
The following table summarizes the key physical and chemical parameters of the compound:
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₇NO | |
| Molecular Weight | 285.42 g/mol | |
| Exact Mass | 285.209264 Da | |
| CAS Number | 898773-89-2 | |
| Minimum Purity Specification | 95% |
Three-Dimensional Structural Features
The three-dimensional structure of this compound features three main components: a cyclohexyl ring, a phenyl ring, and a piperidine ring. These components are connected by a carbonyl group and a methylene bridge, respectively.
The cyclohexyl ring is connected to the carbonyl group (C=O), which in turn is attached to the ortho position of the phenyl ring. At the ortho position of the phenyl ring, there is also a methylene group (CH₂) that connects to the nitrogen atom of the piperidine ring.
Based on structural analysis, the cyclohexyl ring likely adopts a chair conformation, which is energetically favorable for six-membered saturated rings. Similarly, the piperidine ring, being a six-membered saturated heterocycle, also preferentially adopts a chair conformation under standard conditions.
The spatial arrangement of these structural components contributes to the overall molecular geometry and influences the compound's chemical properties. The presence of the carbonyl group creates a planar region within the molecule, while the cyclohexyl and piperidine rings introduce three-dimensional character.
The compound can be represented using various chemical notation systems:
Spectroscopic Characterization (FTIR, NMR, Mass Spectrometry)
Spectroscopic analysis provides critical information about the structural details and purity of this compound. While comprehensive spectroscopic data for this specific compound is limited in the available literature, certain characteristic spectral features can be anticipated based on its structure.
In Fourier-Transform Infrared Spectroscopy (FTIR), the compound would be expected to show a strong absorption band in the region of 1680-1700 cm⁻¹, corresponding to the C=O stretching vibration of the ketone group. Additional characteristic bands would include C-H stretching vibrations of the cyclohexyl, phenyl, and piperidine rings in the 2850-3000 cm⁻¹ region, and C=C stretching vibrations of the aromatic ring at approximately 1600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the hydrogen and carbon environments within the molecule:
¹H-NMR would reveal:
- Multiple signals for the cyclohexyl ring protons (approximately 1.0-2.0 ppm)
- Signals for the piperidine ring protons (approximately 1.4-2.5 ppm)
- A signal for the methylene bridge protons (approximately 3.5-4.0 ppm)
- Complex patterns for the aromatic protons of the phenyl ring (approximately 7.2-8.0 ppm)
¹³C-NMR would show:
- A characteristic signal for the carbonyl carbon at approximately 200 ppm
- Signals for the aromatic carbons in the region of 120-140 ppm
- Signals for the aliphatic carbons of the cyclohexyl and piperidine rings in the region of 20-60 ppm
Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak would be expected at m/z 285, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns might include cleavage at the carbonyl group and fragmentation of the piperidine ring.
Crystallographic Data and Conformational Analysis
Conformational analysis of this compound would focus on the preferred orientations of the cyclohexyl and piperidine rings, as well as the rotational preferences around key bonds. Both the cyclohexyl and piperidine rings would be expected to adopt chair conformations, as these are energetically favorable for six-membered saturated rings.
The rotation around the bond connecting the carbonyl group to the phenyl ring would be somewhat restricted due to the partial double-bond character resulting from conjugation between the carbonyl group and the aromatic system. This would influence the overall conformation of the molecule.
The orientation of the piperidine ring relative to the phenyl ring would be influenced by steric factors, particularly the interaction between the piperidine ring and other substituents on the phenyl ring. The methylene bridge between the phenyl and piperidine rings provides a degree of conformational flexibility, allowing the piperidine ring to adopt different orientations relative to the rest of the molecule.
Understanding these conformational preferences is important for predicting the compound's reactivity and potential interactions with other molecules in various applications.
Properties
IUPAC Name |
cyclohexyl-[2-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c21-19(16-9-3-1-4-10-16)18-12-6-5-11-17(18)15-20-13-7-2-8-14-20/h5-6,11-12,16H,1-4,7-10,13-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDBWQTXMDPSOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643623 | |
| Record name | Cyclohexyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-89-2 | |
| Record name | Cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps:
- Cyclohexyl phenyl ketone synthesis :
- Diels-Alder reaction : 1,3-butadiene reacts with acrylic acid at 80–200°C (optimized at 120–150°C) to form 3-cyclohexene-1-carboxylic acid.
- Hydrogenation : Catalytic hydrogenation converts the intermediate to cyclohexanecarboxylic acid (>99% selectivity).
- Friedel-Crafts acylation : Cyclohexanecarbonyl chloride reacts with benzene using AlCl₃ to yield cyclohexyl phenyl ketone.
| Parameter | Conditions/Results |
|---|---|
| Solvent | Benzene or cyclohexane |
| Catalyst | AlCl₃ (Friedel-Crafts) |
| Yield | >99% conversion |
Piperidinomethyl Group Introduction via Tosylation and Nucleophilic Substitution
A patented method (JPS638944B2) details the synthesis of the target compound through a dioxolane intermediate:
Reaction Pathway:
Cyclohexyl phenyl ketone + glycerol/glycidol :
- Under Lewis acid catalysis (BF₃, SnCl₄) at −20–150°C in THF/dioxane.
- Forms 2-cyclohexyl-2-phenyl-4-hydroxymethyl-1,3-dioxolane.
| Step | Conditions | Yield |
|---|---|---|
| Dioxolane formation | BF₃, 30–48 hr, 100°C | 85–90% |
| Quaternization | Piperidine, 24–48 hr | 80–85% |
Alternative Organometallic Coupling Approach
A recent study demonstrates the use of organolithium reagents for introducing aryl groups to ketones, which could be adapted for piperidinomethyl functionalization:
Methodology:
- Ketone activation : Cyclohexyl phenyl ketone dissolved in THF reacts with 3-chlorophenyllithium at −78°C.
- Piperidine incorporation : Subsequent substitution with piperidine derivatives under Pd catalysis (e.g., Pd-G3-X-Phos) at 130°C in DMF.
| Parameter | Value |
|---|---|
| Catalyst loading | 5 mol% Pd-G3-X-Phos |
| Reaction time | 3–6 hours |
| Isolation | Column chromatography (SiO₂) |
Industrial-Scale Optimization
The JPS638944B2 patent emphasizes industrial viability:
- No intermediate purification : Reactions proceed in a single reactor, reducing costs.
- Scalability : Batch sizes up to 20 kg demonstrated with consistent yields (>80%).
Analytical Validation
All methods validate product identity via:
- NMR spectroscopy : Confirms trans-configuration of phenyl and piperidinomethyl groups.
- GC/MS : Monitors reaction progress and purity (>99%).
Chemical Reactions Analysis
Cyclohexyl 2-(piperidinomethyl)phenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the phenyl ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthetic Routes
Cyclohexyl 2-(piperidinomethyl)phenyl ketone can be synthesized through various methods, including Mannich reactions, which are widely used in medicinal chemistry to create compounds with enhanced biological activity. The synthesis often involves the reaction of cyclohexyl ketones with piperidine derivatives, leading to the formation of piperidinyl ketones that exhibit diverse pharmacological properties .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that piperidine derivatives can enhance cytotoxicity against various cancer cell lines. For instance, compounds derived from Mannich bases have shown increased potency against human cancer cells compared to standard treatments like 5-fluorouracil .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit specific pathways involved in tumor growth and survival, such as the NF-κB signaling pathway. This inhibition is crucial for reducing inflammation and preventing neoplastic progression .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. Piperidine derivatives are known to interact with acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in neurodegenerative diseases like Alzheimer’s disease. Inhibiting these enzymes can lead to improved cognitive function and reduced symptoms associated with neurodegeneration .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against bacterial strains such as MRSA and Pseudomonas aeruginosa. The introduction of piperidine moieties has been shown to enhance the biocompatibility and efficacy of antimicrobial agents, making them promising candidates for treating infections .
Case Study 1: Anticancer Activity
A study examining a series of Mannich bases derived from cyclohexyl ketones demonstrated that certain derivatives exhibited IC values lower than 10 μM against human cancer cell lines, indicating strong cytotoxic effects. The presence of the piperidinyl group was essential for enhancing these effects compared to other substituents .
Case Study 2: Neuroprotective Mechanisms
Research into piperidine-containing compounds has shown that they can effectively inhibit cholinesterases, leading to increased levels of acetylcholine in the brain. This mechanism was explored in a study where a novel derivative showed improved cognitive function in animal models of Alzheimer’s disease compared to existing treatments .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Cyclohexyl 2-(piperidinomethyl)phenyl ketone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Steric and Electronic Modifications in Alkyl-Aryl Ketones
Cyclohexyl Phenyl Ketone (C₁₃H₁₆O)
- Reactivity in Catalytic Reductions: Exhibits moderate enantioselectivity (83% ee) in asymmetric hydrosilylation with trans-diaminocyclohexane ligands . However, steric hindrance from the cyclohexyl group prevents reduction with Mn(I) phosphine-amino-phosphinite catalysts .
- Dehydrogenation: Undergoes dehydrogenative aromatization to form benzophenone under Cu catalysis .
- Kinetics : Reacts with sodium borohydride in first-order kinetics, similar to other cycloalkyl phenyl ketones (e.g., cyclopentyl, cyclopropyl) .
Cyclopentyl 2-(Piperidinomethyl)Phenyl Ketone (C₁₈H₂₅NO)
- Structural Differences: Cyclopentyl substituent reduces steric bulk compared to cyclohexyl. Molecular weight: 271.40 vs. ~300 (estimated for the cyclohexyl-piperidinomethyl analog) .
- Reactivity : Likely exhibits higher catalytic reactivity in sterically sensitive reactions due to smaller ring size.
Substituent Effects on the Phenyl Ring
2-Fluorophenyl Cyclohexyl Ketone (C₁₃H₁₅FO)
- Electronic Effects: Fluorine’s electron-withdrawing nature alters reactivity compared to the electron-donating piperidinomethyl group. Molecular weight: 206.26 .
- Applications : Fluorinated ketones are often used in medicinal chemistry for improved metabolic stability.
Cyclohexyl 2-(Pyrrolidinomethyl)Phenyl Ketone
- Amine Substituent : Pyrrolidine (5-membered ring) vs. piperidine (6-membered). The smaller ring may reduce steric hindrance but decrease basicity.
Impact on Enantioselective Reactions
- Cyclohexyl Phenyl Ketone: Achieves 86% ee in cyanosilylation with chiral gadolinium complexes .
- Cyclohexyl Methyl Ketone: Lower enantioselectivity (85% ee) in organocatalytic reductions due to weaker London dispersion (LD) interactions between the cyclohexyl group and catalyst .
Data Tables
Table 1: Structural and Reactivity Comparison
Table 2: Enantioselectivity in Key Reactions
Biological Activity
Cyclohexyl 2-(piperidinomethyl)phenyl ketone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclohexyl group, a piperidinomethyl moiety, and a phenyl ketone structure. The molecular formula for this compound can be represented as , with specific structural features that influence its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Dopamine Receptor Interaction : Similar compounds have been shown to interact with dopamine receptors, which play a crucial role in various neurological functions. For instance, derivatives that displace radiolabeled dopamine uptake inhibitors have been studied for their potential as therapeutic agents against disorders like Parkinson's disease and schizophrenia .
- Inhibition of Phosphodiesterase (PDE) : Compounds with similar structures have demonstrated potential as phosphodiesterase inhibitors, particularly PDE4, which is involved in the regulation of cyclic AMP levels. This inhibition can lead to anti-inflammatory effects, making these compounds candidates for treating inflammatory diseases .
Antitumor Activity
Recent studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been evaluated in the FaDu hypopharyngeal tumor cell model, showing enhanced apoptosis induction compared to standard chemotherapeutic agents like bleomycin .
Case Study 1: Anticancer Activity
In a specific study involving a series of piperidine derivatives, one compound showed improved cytotoxicity against cancer cells through a mechanism involving apoptosis and cell cycle arrest. The presence of the piperidine ring was critical for the observed biological activity, highlighting the importance of structural features in mediating effects .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | FaDu (hypopharyngeal) |
| Reference Drug (Bleomycin) | 10 | FaDu |
Research Findings Summary
- Cytotoxicity : The compound has shown promising results in inducing apoptosis in cancer cells.
- Receptor Interaction : Its potential interaction with dopamine receptors may provide avenues for treating neurodegenerative diseases.
- Inflammatory Response : As a PDE inhibitor, it could be beneficial in managing inflammatory conditions.
Q & A
Q. What are the common synthetic routes for Cyclohexyl 2-(piperidinomethyl)phenyl ketone, and what key intermediates are involved?
Synthesis typically involves multi-step organic reactions, including Friedel-Crafts acylation or nucleophilic substitution to introduce the piperidinomethyl group. For example, intermediates such as 2-(piperidinomethyl)phenyl lithium or Grignard reagents may react with cyclohexanoyl chloride to form the ketone backbone . Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity . Modifications to the piperidine ring (e.g., N-alkylation) can occur post-synthesis to tailor reactivity .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and confirm cyclohexyl/piperidinomethyl connectivity .
- Mass Spectrometry (MS) : High-resolution MS (e.g., Q Exactive Orbitrap) validates molecular weight (e.g., expected m/z ~317.4 for CHNO) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) stretching (~1680 cm) and piperidine N-H bending (~3300 cm) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., P95 filters) for aerosolized particles .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
- Toxicity Mitigation : Conduct acute toxicity assays (e.g., OECD 423) to determine LD values. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How do steric and electronic effects of the piperidinomethyl substituent influence the reactivity of this compound in nucleophilic addition reactions?
The piperidinomethyl group introduces steric hindrance due to its bulky cyclohexane and piperidine moieties, slowing nucleophilic attack at the carbonyl carbon. Electronically, the piperidine nitrogen’s lone pair may engage in resonance, slightly reducing electrophilicity. Comparative kinetic studies with sodium borohydride reductions of cycloalkyl phenyl ketones (e.g., cyclopropyl vs. cyclohexyl) show rate constants decreasing with larger substituents (e.g., cyclopropyl: 0.12 vs. cyclohexyl: 0.25 relative to acetophenone at 0°C) . Computational modeling (e.g., DFT) can quantify these effects by analyzing transition-state geometries .
Q. What computational chemistry approaches are used to model the three-dimensional conformation of this compound, and how do these predictions compare with experimental data?
- Molecular Dynamics (MD) : Simulates solvent interactions and flexible ring conformations (e.g., chair vs. boat cyclohexane) .
- Density Functional Theory (DFT) : Calculates bond angles (e.g., C=O bond ~120°) and electrostatic potential maps to predict nucleophilic attack sites .
Experimental validation via X-ray crystallography (where feasible) or NOESY NMR confirms axial/equatorial substituent orientations . Discrepancies >5% between predicted and observed geometries warrant re-optimization of force fields .
Q. How can researchers resolve discrepancies in kinetic data obtained from reduction reactions involving this compound under varying experimental conditions?
- Statistical Analysis : Use ANOVA to assess significance of temperature-dependent rate variations (e.g., 0°C vs. 35°C) .
- Controlled Replicates : Perform triplicate experiments to ensure reproducibility (error margins ≤5%) .
- Mechanistic Probes : Introduce isotopic labeling (e.g., O in carbonyl) to track reaction pathways. Conflicting data may arise from side reactions (e.g., enolate formation), detectable via LC-MS .
Q. What methodological strategies are recommended for evaluating the biological activity of this compound in vitro?
- Cell-Based Assays : Use HeLa or HEK293 cells to assess cytotoxicity (MTT assay) and IC values .
- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled ligands) quantify affinity for targets like sigma-1 receptors, leveraging the piperidine moiety’s pharmacophore potential .
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) to measure half-life (t) and identify metabolites via UPLC-QTOF .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
